2-Phenethyl-1,3-dioxane
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Overview
Description
2-Phenethyl-1,3-dioxane is an organic compound with the molecular formula C12H16O2. It belongs to the class of 1,3-dioxanes, which are cyclic acetals formed from carbonyl compounds and diols. This compound is characterized by a dioxane ring substituted with a phenethyl group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenethyl-1,3-dioxane can be synthesized through the acetalization of phenethyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide. These catalysts offer higher yields and selectivity under milder conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Phenethyl-1,3-dioxane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products:
Oxidation: Carboxylic acids
Reduction: Diols
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-Phenethyl-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability under various reaction conditions.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Phenethyl-1,3-dioxane involves its interaction with various molecular targets. In biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. The compound’s dioxane ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1,3-Dioxane: A simpler analog without the phenethyl group, used primarily as a solvent and stabilizer.
1,3-Dioxolane: Another cyclic acetal with a five-membered ring, used in similar applications as 1,3-dioxane.
Uniqueness: 2-Phenethyl-1,3-dioxane is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it more suitable for specific applications in pharmaceuticals and fine chemicals .
Properties
CAS No. |
5663-30-9 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2-phenylethyl)-1,3-dioxane |
InChI |
InChI=1S/C12H16O2/c1-2-5-11(6-3-1)7-8-12-13-9-4-10-14-12/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
TVELIZAUQNFJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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